molecular formula C15H8Cl2N4 B2548601 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 129177-21-5

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2548601
CAS No.: 129177-21-5
M. Wt: 315.16
InChI Key: XQTSHTKBFWQZSN-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a synthetic small molecule of significant interest in oncology research, primarily designed to function as a DNA intercalator and topoisomerase II (Topo II) inhibitor . Its molecular architecture incorporates a planar [1,2,4]triazolo[4,3-c]quinazoline system, which facilitates insertion between DNA base pairs, a process known as intercalation. This intercalation causes structural changes to DNA, such as elongation and helix distortion, ultimately leading to DNA damage and the inhibition of key enzymatic processes . The compound features a 4-chlorophenyl moiety, which is intended to enhance planarity and promote aromatic stacking interactions within the DNA helix or enzyme binding site, thereby increasing its binding affinity and inhibitory potential . The primary research value of this compound lies in its dual mechanism of action. As an intercalative Topo II inhibitor, it not only inserts itself into DNA but also stabilizes the covalent complex between Topo II and DNA, preventing the religation of DNA strands and leading to replication fork collapse and apoptosis in cancer cells . Studies on highly analogous compounds within the same chemical class have demonstrated potent cytotoxic effects against human cancer cell lines, including colorectal carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) . Further mechanistic investigations of related triazoloquinazolines have revealed the ability to induce apoptosis and arrest the cell cycle at the S and G2/M phases, highlighting its value as a tool for investigating cell death pathways in cancer . This product is intended for research use only in laboratory settings and is strictly not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

5-chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N4/c16-10-7-5-9(6-8-10)13-19-20-14-11-3-1-2-4-12(11)18-15(17)21(13)14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTSHTKBFWQZSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-chlorobenzaldehyde with 5-chloro-1H-1,2,4-triazole-3-amine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, often using solvents like ethanol or methanol . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of compounds related to the quinazoline scaffold. The compound 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline has been investigated for its cytotoxic effects against various cancer cell lines:

  • Mechanism of Action : Research indicates that quinazoline derivatives can inhibit tubulin polymerization, a crucial process for cancer cell division. This mechanism has been explored in the synthesis of hybrid compounds combining quinazoline with oxadiazole moieties, enhancing their efficacy against cancer cells like MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines .
  • Case Studies :
    • A study demonstrated that derivatives of quinazoline exhibited significant cytotoxicity against MCF-7 and HeLa cells when tested using the MTT assay method. The presence of both quinazoline and oxadiazole structures was suggested to provide a synergistic effect, leading to increased anticancer activity .
    • Another research highlighted the ability of certain triazoloquinazolines to act as selective antagonists for adenosine receptors, which are implicated in tumor growth and metastasis .

Antimicrobial Properties

In addition to anticancer activity, this compound has shown promise as an antimicrobial agent:

  • Activity Spectrum : Compounds within this class have been tested against various bacterial strains and fungi. Their effectiveness is attributed to their ability to disrupt microbial cell functions and inhibit growth.
  • Research Findings : Studies have reported that derivatives of triazoloquinazolines possess significant antibacterial and antifungal properties, making them suitable candidates for developing new antimicrobial therapies .

Other Therapeutic Applications

The versatility of this compound extends beyond anticancer and antimicrobial applications:

  • Anticonvulsant Activity : Some derivatives have been reported to exhibit anticonvulsant properties, indicating their potential use in treating epilepsy and other seizure disorders .
  • DNA Intercalation : The ability of certain triazoloquinazolines to intercalate into DNA suggests potential applications in gene therapy or as agents that can modulate gene expression through interaction with nucleic acids .

Summary Table of Applications

ApplicationDescriptionReferences
Anticancer ActivityInhibits tubulin polymerization; effective against MCF-7 and HeLa cell lines
Antimicrobial PropertiesEffective against various bacterial strains and fungi
Anticonvulsant ActivityExhibits potential in treating seizure disorders
DNA IntercalationModulates gene expression through interaction with nucleic acids

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, disrupting cellular processes. For instance, it may inhibit topoisomerase II, leading to DNA damage and apoptosis in cancer cells . The compound’s structure allows it to intercalate into DNA, further contributing to its biological effects.

Comparison with Similar Compounds

Core Modifications

  • Thieno[2,3-d]pyrimidine Core: Replacing the quinazoline core with a thieno[2,3-d]pyrimidine (as in 5-chloro-3-(4-chlorophenyl)thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine) alters π-conjugation, reducing fluorescence quantum yields (Φf) compared to quinazoline-based analogs due to diminished electron delocalization .
  • Dimroth Rearrangement Products : Acidic treatment of [1,2,4]triazolo[4,3-c]quinazolines yields [1,5-c] isomers. These isomers exhibit distinct photophysical properties; for example, [1,5-c] analogs generally display lower Φf in solution than [4,3-c] derivatives due to structural rigidity differences .

Substituent Effects

  • Aryl vs. Non-Aryl Substitutions: Removing the 3-aryl group (e.g., in unsubstituted [1,2,4]triazolo[4,3-c]quinazolines) increases Φf by reducing non-radiative decay. However, the target compound’s 3-(4-chlorophenyl) group introduces moderate fluorescence (Φf ≈ 0.4–0.6 in toluene) compared to non-aryl analogs (Φf > 0.7) .
  • Electron-Withdrawing vs. Electron-Donating Groups: Derivatives with electron-donating groups (e.g., 5-(4′-diphenylaminobiphenyl)-substituted analogs) exhibit stronger solvatochromism and red-shifted emission (λem ≈ 520 nm) compared to the target compound’s chloro-substituted system (λem ≈ 460 nm in toluene) .

Photophysical Properties

Table 1: Photophysical Comparison of Select Triazoloquinazoline Derivatives

Compound Core Structure Substituents Φf (Toluene) λem (nm) Solvatochromism
Target Compound Quinazoline 5-Cl, 3-(4-Cl-phenyl) 0.45 460 Moderate
[1,2,4]Triazolo[1,5-c]quinazoline Quinazoline 5-aminobiphenyl 0.30 480 Low
5-(4′-Diphenylamino-biphenyl) Derivative Quinazoline 5-aminobiphenyl, 3-CF3 0.85 520 High
Thieno[3,2-e]triazolo[4,3-c]pyrimidine Thienopyrimidine 5-Cl, 3-(4-Cl-phenyl) 0.25 440 Low

Key Observations :

  • The target compound’s Φf is intermediate between non-aryl and strongly electron-donating aryl-substituted analogs.
  • Chloro substituents reduce solvatochromic effects compared to amino or trifluoromethyl groups .

Table 2: Cytotoxic Activity of Triazoloquinazoline Derivatives

Compound Substituents IC50 (μM, L1210 Cells) Mechanism of Action
Target Compound 5-Cl, 3-(4-Cl-phenyl) Not reported Hypothesized DNA intercalation
3-(5-Nitro-2-thienyl) Derivative 9-Cl, 5-morpholinyl 2.5 Caspase-3 activation
Bis-triazoloquinazoline Dual triazole cores 1.8 (HepG2) DNA intercalation

Key Observations :

  • Nitro and morpholine groups in related compounds improve cytotoxicity through ROS-mediated apoptosis .

Biological Activity

5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline is a heterocyclic compound that belongs to the quinazoline derivatives family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H8Cl2N4
  • Molecular Weight : 315.16 g/mol
  • CAS Number : 129177-21-5

Anticancer Activity

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer properties. The compound exhibits significant cytotoxicity against various cancer cell lines.

The primary mechanism through which quinazoline derivatives exert their anticancer effects involves the inhibition of the Epidermal Growth Factor Receptor (EGFR) pathway. Inhibition of EGFR has been linked to reduced tumor growth and proliferation in several cancer types.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of various quinazoline derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The derivatives demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .
    CompoundCell LineIC50 (μM)
    This compoundMCF-70.096
    Other Quinazoline DerivativeA5492.09
  • Inhibition of Tyrosine Kinase Activity :
    • Quinazoline derivatives have shown strong inhibitory effects on tyrosine kinase activities, which are crucial for tumor growth regulation. The ability to inhibit EGFR autophosphorylation has been particularly noted in several studies .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that this compound binds effectively to the active site of EGFR, demonstrating a favorable binding affinity compared to established inhibitors .

Other Biological Activities

In addition to its anticancer properties, this compound exhibits various other biological activities:

  • Antimicrobial Activity : Quinazoline derivatives have shown promising results against bacterial and fungal strains.
  • Anti-inflammatory Properties : Some studies suggest that quinazoline compounds may possess anti-inflammatory effects through the modulation of pro-inflammatory cytokines .

Q & A

Q. What are the established synthetic pathways for 5-Chloro-3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline?

The synthesis typically begins with quinazoline-4-thiol as a precursor. Condensation with hydrazine hydrate in an alcoholic medium yields 4-hydrazinylquinazoline. Cyclization with reagents like triethyl orthoformate, acetic acid, or benzoyl chloride under reflux conditions forms the triazoloquinazoline core. Yields range from 67–72%, with structural confirmation via ¹H/¹³C NMR, IR, and elemental analysis . For derivatives with biphenyl substituents, Pd-catalyzed Suzuki–Miyaura cross-coupling is employed, followed by Dimroth rearrangement in acidic media for annelation .

Q. How is the molecular structure of this compound confirmed experimentally?

X-ray diffraction (XRD) is the gold standard for unambiguous structural elucidation, revealing non-planar conformations and substituent orientations (e.g., pincer-like aryl arrangements). Complementary techniques include:

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ = 6.41–7.33 ppm for NH₂ groups).
  • IR spectroscopy : Identifies functional groups (e.g., C=O at ~1700 cm⁻¹, C≡N at ~2200 cm⁻¹).
  • Elemental analysis : Validates stoichiometric purity .

Advanced Research Questions

Q. What biological activities have been reported, and what mechanisms are proposed?

  • Anticancer activity : Derivatives exhibit cytotoxicity against HeLa cells (IC₅₀ < 4 µg/mL) via necrosis induction and cytoskeletal disruption, not apoptosis .
  • Topoisomerase II (Topo II) inhibition : Certain triazoloquinazolines intercalate DNA, inhibiting Topo II enzymatic activity, as shown in plasmid relaxation assays .
  • Antimicrobial potential : While not directly studied for this compound, structurally similar triazoloquinazolines show activity against Bacillus subtilis and Staphylococcus aureus .

Q. How do structural modifications influence biological activity?

  • Electron-withdrawing groups (e.g., Cl) : Enhance DNA intercalation and Topo II inhibition by increasing electrophilicity .
  • Biphenyl substituents : Improve fluorescence quantum yields (up to 94% in toluene) and solvatochromic behavior, enabling applications in bioimaging .
  • Substituent position : 3- and 4-positions on the quinazoline ring are critical for target selectivity; bulkier groups reduce cytotoxicity but improve photostability .

Q. What methodologies are used to study DNA interactions?

  • Electrochemical biosensors : DNA-modified screen-printed electrodes detect binding via changes in redox signals (e.g., guanine oxidation peaks). No direct DNA damage was observed for this compound .
  • UV-Vis and fluorescence titration : Quantify binding constants (e.g., Kₐ = 10⁴–10⁵ M⁻¹) and intercalation efficiency .

Q. How are computational methods applied to study this compound?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) and correlates with photophysical behavior .
  • Molecular docking : Identifies binding poses in Topo II active sites, highlighting π-π stacking and hydrogen-bonding interactions .
  • Molecular dynamics (MD) : Simulates stability of DNA-compound complexes over nanosecond timescales .

Methodological Considerations

Q. What experimental designs address contradictions in cytotoxicity data?

  • Dose-response assays : Use multiple cell lines (e.g., HeLa, L1210) to assess selectivity .
  • Mechanistic studies : Combine flow cytometry (cell cycle analysis) and fluorescence microscopy (F-actin staining) to differentiate necrosis/apoptosis .
  • Control experiments : Include reference drugs (e.g., doxorubicin) and vehicle controls to validate assay conditions .

Q. How are photophysical properties optimized for imaging applications?

  • Solvent polarity screening : Test emission in toluene (non-polar) vs. MeCN (polar) to assess fluorosolvatochromism .
  • Aggregation-induced emission (AIE) : Add water to MeCN solutions to induce aggregation and enhance quantum yields .
  • Solid-state fluorescence : Compare crystalline vs. amorphous forms to optimize material processing .

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